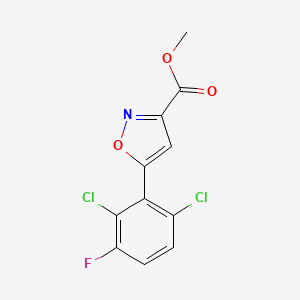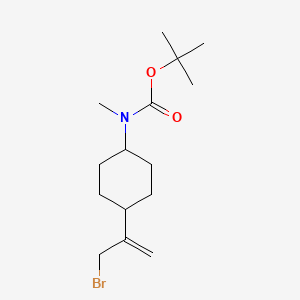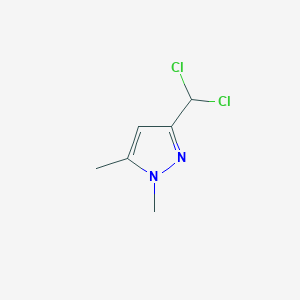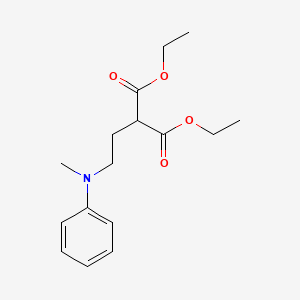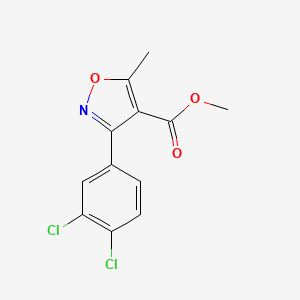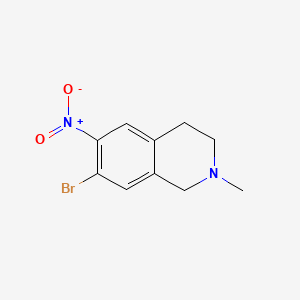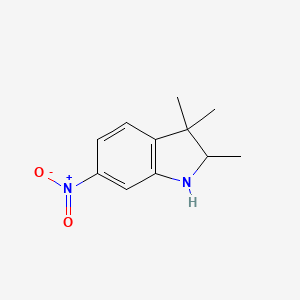
2,3,3-Trimethyl-6-nitroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-6-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the 6th position and three methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-nitroindoline typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of advanced techniques such as electrochemical cyclisation in the presence of potassium iodide has been reported for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and diazonium salts are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2,3,3-Trimethyl-6-nitroindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-6-nitroindoline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo photochromic transformations also plays a role in its mechanism of action .
Comparison with Similar Compounds
1,3,3-Trimethyl-6’-nitroindoline-2-spiro-2’-[2H]chromene: Known for its photochromic properties.
3-Nitroindoles: Versatile intermediates in organic synthesis.
Uniqueness: 2,3,3-Trimethyl-6-nitroindoline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro and methyl groups makes it a valuable compound for various applications, particularly in the development of photochromic materials and pharmaceuticals .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3,3-trimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O2/c1-7-11(2,3)9-5-4-8(13(14)15)6-10(9)12-7/h4-7,12H,1-3H3 |
InChI Key |
IFSQHOUTXPCUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


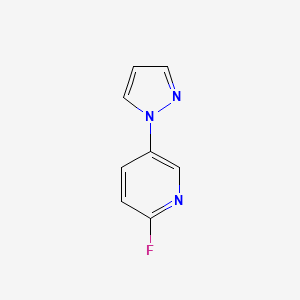
phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)



